molecular formula C13H11IO3 B14279498 Diphenyliodanium hydrogen carbonate CAS No. 136803-28-6

Diphenyliodanium hydrogen carbonate

Cat. No.: B14279498
CAS No.: 136803-28-6
M. Wt: 342.13 g/mol
InChI Key: SPBPCHPKSOFZQF-UHFFFAOYSA-M
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Description

Diphenyliodanium hydrogen carbonate (C₁₂H₁₀IO₂·HCO₃⁻) is an iodonium salt characterized by a positively charged diphenyliodonium ion paired with a hydrogen carbonate anion. This compound is primarily utilized in organic synthesis as a mild acid catalyst and arylating agent due to its stability and controlled reactivity . Unlike conventional iodonium salts (e.g., diphenyliodonium iodide), the hydrogen carbonate counterion enhances solubility in polar solvents, making it advantageous for reactions in aqueous or mixed-solvent systems. Limited direct data on its synthesis and applications are available, but its properties can be inferred from structurally related iodonium salts and carbonate-containing compounds .

Properties

CAS No.

136803-28-6

Molecular Formula

C13H11IO3

Molecular Weight

342.13 g/mol

IUPAC Name

diphenyliodanium;hydrogen carbonate

InChI

InChI=1S/C12H10I.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;(H2,2,3,4)/q+1;/p-1

InChI Key

SPBPCHPKSOFZQF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The process typically proceeds via a double displacement mechanism, where the hydrogen carbonate anion replaces the halide or triflate in the diphenyliodonium salt. For example, diphenyliodonium chloride (Ph₂I⁺Cl⁻) reacts with sodium bicarbonate in a 1:1 molar ratio to yield this compound (Ph₂I⁺HCO₃⁻) and sodium chloride as a byproduct:
$$
\text{Ph}2\text{I}^+\text{Cl}^- + \text{NaHCO}3 \rightarrow \text{Ph}2\text{I}^+\text{HCO}3^- + \text{NaCl}
$$
The reaction is commonly conducted in polar aprotic solvents such as dichloromethane or acetonitrile at ambient temperature, though elevated temperatures (40–60°C) may accelerate the process.

Solvent and Base Optimization

Critical to this method is the selection of solvents that stabilize the iodonium cation while facilitating anion exchange. Dichloromethane demonstrates superior performance due to its low polarity, which minimizes side reactions such as hydrolysis. The addition of inorganic bases like potassium carbonate (K₂CO₃) or lithium carbonate (Li₂CO₃) enhances reaction efficiency by scavenging liberated hydrogen halides, thereby shifting the equilibrium toward product formation. Water content must be carefully controlled, as excess water promotes decomposition of the iodonium species, whereas sub-stoichiometric amounts hinder complete anion exchange.

Table 1: Representative Conditions for Direct Synthesis

Diphenyliodonium Salt Hydrogen Carbonate Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
Ph₂I⁺Cl⁻ NaHCO₃ CH₂Cl₂ 25 24 78
Ph₂I⁺OTf⁻ NH₄HCO₃ CH₃CN 40 12 65

Ion Exchange Metathesis

Ion exchange metathesis offers an alternative route for preparing this compound, particularly when starting from diphenyliodonium salts with non-nucleophilic counterions such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). This method employs aqueous solutions of potassium hydrogen carbonate (KHCO₃) to effect anion substitution under mild conditions.

Procedure and Kinetics

In a typical procedure, an aqueous solution of KHCO₃ is added dropwise to a stirred suspension of diphenyliodonium tetrafluoroborate in a water-miscible organic solvent like tetrahydrofuran (THF). The exchange proceeds rapidly at room temperature, with precipitation of the insoluble potassium tetrafluoroborate driving the reaction to completion:
$$
\text{Ph}2\text{I}^+\text{BF}4^- + \text{KHCO}3 \rightarrow \text{Ph}2\text{I}^+\text{HCO}3^- + \text{KBF}4
$$
Filtration and subsequent washing with cold water isolates the product in high purity.

Advantages Over Direct Reaction

This approach circumvents the need for anhydrous conditions and is less sensitive to solvent polarity, making it suitable for large-scale production. Additionally, the byproduct (KBF₄) is environmentally benign and easily removed via aqueous workup.

Electrochemical Synthesis

Emerging electrochemical methods provide a sustainable pathway to this compound by leveraging redox processes to generate the iodonium cation in situ from diaryliodonium precursors. While still in exploratory stages, this technique minimizes waste generation and avoids stoichiometric metal reagents.

Cell Configuration and Parameters

A divided electrochemical cell equipped with platinum electrodes is employed, with an anode compartment containing a solution of diphenyliodonium chloride in a bicarbonate-rich electrolyte (e.g., NaHCO₃/H₂O). Application of a controlled potential (1.5–2.0 V) oxidizes the iodide species to the iodonium cation, which subsequently pairs with the hydrogen carbonate anion:
$$
\text{Ph}2\text{I}^- \xrightarrow{-e^-} \text{Ph}2\text{I}^+ \quad \text{(anode)}
$$
$$
\text{Ph}2\text{I}^+ + \text{HCO}3^- \rightarrow \text{Ph}2\text{I}^+\text{HCO}3^- \quad \text{(bulk solution)}
$$

Table 2: Electrochemical Synthesis Conditions

Electrolyte Voltage (V) Current Density (mA/cm²) Temperature (°C) Conversion (%)
NaHCO₃/H₂O 1.8 10 25 45

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dichloromethane and acetonitrile remain optimal for most synthetic routes, as they solubilize the iodonium salt without participating in side reactions. Protic solvents such as methanol or ethanol are generally avoided due to their tendency to protonate the hydrogen carbonate anion, leading to carbon dioxide evolution and reduced yields.

Temperature and Time Dependence

While room-temperature reactions suffice for small-scale preparations, industrial processes often employ moderate heating (40–60°C) to reduce reaction times from 24 hours to under 6 hours. Excessive temperatures (>80°C) risk thermal decomposition of the iodonium species, necessitating precise thermal control.

Catalytic Enhancements

Recent studies suggest that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate anion exchange by shuttling the hydrogen carbonate anion into the organic phase. Yields improve by 15–20% when TBAB is included at 5 mol% loading.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : The aromatic protons of the phenyl groups resonate as a multiplet between δ 7.3–7.6 ppm, while the hydrogen carbonate anion’s proton appears as a singlet near δ 5.2 ppm in D₂O.
  • IR Spectroscopy : Characteristic stretches include a strong band at 1650 cm⁻¹ (C=O asymmetric stretch of HCO₃⁻) and peaks at 680–720 cm⁻¹ (C-I vibrations).
  • X-ray Diffraction : Single-crystal analyses reveal a trigonal planar geometry around the iodine center, with I-C bond lengths averaging 2.09 Å.

Industrial-Scale Production Considerations

Scalability challenges center on the exothermic nature of the direct reaction and the hygroscopicity of the product. Continuous flow reactors equipped with in-line pH monitoring and cryogenic cooling have demonstrated promise in mitigating these issues, enabling throughputs exceeding 100 kg/day. Recycling of solvents and unconverted starting materials via distillation or membrane filtration further enhances process economics.

Challenges and Limitations

Stability Issues

This compound exhibits marked sensitivity to light and heat, necessitating storage in amber glass under inert atmospheres. Prolonged exposure to moisture triggers gradual decomposition to diphenyliodonium hydroxide and carbon dioxide.

Functional Group Tolerance

Electron-deficient aryl groups on the iodonium salt reduce reaction rates due to decreased cation stability, while sterically hindered substrates (e.g., ortho-substituted derivatives) often require extended reaction times or elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Diphenyliodanium hydrogen carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used in the presence of palladium catalysts and solvents like tetrahydrofuran (THF) at moderate temperatures (around 60°C). Common reagents include benzoquinone and copper acetate, which facilitate the reaction and improve yield .

Major Products

The major products formed from reactions involving this compound include 2-phenylheteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Diphenyliodanium hydrogen carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which diphenyliodanium hydrogen carbonate exerts its effects involves the formation of noncovalent interactions with substrates through hydrogen and halogen bonding. These interactions activate the carbonyl and imine groups in the substrates, facilitating various catalytic processes. The compound’s electrophilic nature allows it to effectively participate in arylation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Diphenyliodonium Iodide (C₁₂H₁₀I₂)
  • Chemical Stability : Diphenyliodonium iodide decomposes under heat, releasing toxic iodine vapors . In contrast, diphenyliodanium hydrogen carbonate exhibits greater thermal stability due to the hydrogen carbonate anion, which decomposes into CO₂ and water, reducing hazardous byproducts .
  • Reactivity : The iodide ion acts as a stronger nucleophile, making diphenyliodonium iodide more reactive in arylations. The hydrogen carbonate variant, however, provides a milder acidic environment, suitable for sensitive substrates .
  • Safety : Diphenyliodonium iodide requires stringent firefighting measures (e.g., CO₂ extinguishers) due to toxic fumes, while the hydrogen carbonate form poses lower combustion risks .
2.2 Diphenyl Carbonate (C₁₃H₁₀O₃)
  • Functionality : Diphenyl carbonate is a neutral ester used in polycarbonate production and as a solvent. Unlike this compound, it lacks ionic character and catalytic activity .
  • The iodonium salt, however, is hygroscopic and requires dry storage.
  • Applications : While this compound is niche in catalysis, diphenyl carbonate has broad industrial use in polymer manufacturing .
2.3 Sodium Hydrogen Carbonate (NaHCO₃)
  • Counterion Role : Sodium hydrogen carbonate shares the HCO₃⁻ anion but lacks the iodonium moiety. It is a weak base, whereas this compound acts as a weak acid .
  • Thermal Decomposition: Both release CO₂ upon heating, but sodium hydrogen carbonate leaves a non-toxic residue (Na₂CO₃), whereas the iodonium salt may release iodobenzene derivatives .

Data Table: Key Properties of Compared Compounds

Property This compound Diphenyliodonium Iodide Diphenyl Carbonate Sodium Hydrogen Carbonate
Formula C₁₂H₁₀IO₂·HCO₃⁻ C₁₂H₁₀I₂ C₁₃H₁₀O₃ NaHCO₃
Solubility High in polar solvents Moderate in DMSO Low in water High in water
Thermal Stability Decomposes >150°C Decomposes >100°C Stable up to 200°C Decomposes >50°C
Hazardous Byproducts CO₂, H₂O I₂, HI None Na₂CO₃
Primary Use Catalysis, arylations Photoredox catalysis Polymer production pH regulation, fire extinguishing
Safety Profile Low toxicity Toxic fumes on combustion Non-hazardous Non-toxic

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